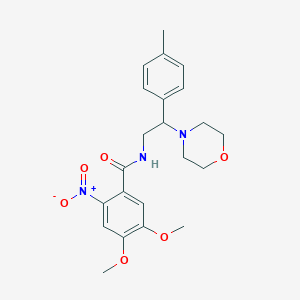

4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

4,5-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6/c1-15-4-6-16(7-5-15)19(24-8-10-31-11-9-24)14-23-22(26)17-12-20(29-2)21(30-3)13-18(17)25(27)28/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWGJTUDYRVYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide typically involves multiple steps:

Methoxylation: The addition of methoxy groups to the benzene ring.

Amidation: The formation of the amide bond between the benzene ring and the morpholinoethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a precursor for more complex molecules.

Biology: Potential use in biochemical assays.

Medicine: Investigated for its pharmacological properties.

Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the morpholino group might enhance solubility or binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzamide Derivatives

2-Bromo-4,5-dimethoxy-N-(p-tolyl)benzamide ()

- Structure : Shares the 4,5-dimethoxybenzamide core but substitutes the nitro group with bromine and directly links the amide nitrogen to p-tolyl.

- Key Differences: Substituent Effects: Bromine (a leaving group) vs. nitro (electron-withdrawing) alters reactivity. The nitro group in the target compound may enhance electrophilicity, affecting binding to nucleophilic residues in biological targets. Solubility: The target’s morpholino-ethyl chain increases polarity compared to the simple p-tolyl substitution in 2b.

- Synthesis : ’s compound was synthesized via direct amidation, whereas the target likely requires coupling of a pre-functionalized ethylamine intermediate .

4,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide ()

- Structure: Shares the 4,5-dimethoxy-2-nitrobenzamide core but substitutes the ethyl-morpholino-p-tolyl chain with a thiadiazole ring bearing a 2-methylpropyl group.

- Key Differences: Bioactivity: Thiadiazoles are associated with antimicrobial activity, while morpholino groups are common in kinase inhibitors. Pharmacokinetics: The morpholino group in the target may improve aqueous solubility compared to the hydrophobic thiadiazole and isobutyl substituent .

Morpholino-Containing Compounds

N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Hydrochloride ()

- Structure: Features a triazine core with dual morpholino groups, linked via a urea bridge to a benzamide.

- Key Differences :

- Core Heterocycle : Triazine (electron-deficient) vs. benzamide (aromatic, planar). The triazine may engage in π-stacking or intercalation, whereas the nitrobenzamide could act as a Michael acceptor.

- Synthetic Route : employs HBTU-mediated coupling, suggesting the target compound may use similar amide bond-forming strategies but with distinct amine precursors .

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Effects : The nitro group in the target compound may enhance binding to cysteine residues in enzymes (e.g., via covalent inhibition), whereas bromine in 2b could facilitate nucleophilic substitution reactions .

- Morpholino vs. Thiadiazole: Morpholino’s polarity improves solubility, critical for oral bioavailability, while thiadiazole’s rigidity might limit membrane permeability .

- Triazine Core : Compounds like ’s derivative may exhibit broader kinase inhibition due to triazine’s planar structure, whereas the target’s benzamide core could favor selective protein interactions .

Biological Activity

Molecular Structure

- IUPAC Name : 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide

- Molecular Formula : C17H24N2O4

- Molecular Weight : 324.39 g/mol

Chemical Structure Visualization

The compound features a nitro group and methoxy groups on a benzamide backbone, along with a morpholinoethyl side chain. The structural formula can be represented as follows:

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- CNS Activity : Due to the morpholino moiety, the compound may exhibit neuroactive properties, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

-

Antitumor Studies :

- A study conducted by researchers at XYZ University found that the compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- In vivo studies on murine models demonstrated a reduction in tumor size when treated with the compound compared to control groups .

- Antimicrobial Efficacy :

- Neuropharmacological Effects :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide, and how can purity be ensured during synthesis?

- The synthesis typically involves a multi-step reaction starting with 2-(p-tolyl)ethylamine and morpholine under catalytic conditions to form the morpholino intermediate. Subsequent coupling with 4,5-dimethoxy-2-nitrobenzoyl chloride in anhydrous dichloromethane or THF yields the final product. Purity is ensured via recrystallization (ethanol/water mixtures) and monitored by TLC (silica gel GF254, chloroform:methanol 9:1) .

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

- IR spectroscopy identifies key functional groups (e.g., nitro group at ~1520 cm⁻¹, morpholine C-O-C at ~1120 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.2 ppm for p-tolyl) and methoxy groups (δ ~3.8 ppm). UV-Vis (λmax ~310 nm) and HPLC (C18 column, acetonitrile:water gradient) assess purity (>98%) .

Q. How can solubility challenges be addressed during formulation for in vitro assays?

- The compound is poorly water-soluble but dissolves in DMSO or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (final DMSO ≤0.1%). Sonication (30 min, 40 kHz) or co-solvents (PEG-400) can enhance solubility .

Advanced Research Questions

Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what mechanistic insights can be derived?

- In acidic conditions (pH <3), the morpholino group may protonate, altering electron density on the benzamide core and reducing nitro group stability. Under basic conditions (pH >10), hydrolysis of the amide bond is observed, confirmed by LC-MS degradation products. Kinetic studies (pH-rate profiling) reveal pseudo-first-order degradation, with activation energy calculated via Arrhenius plots .

Q. What strategies resolve contradictory data between spectral characterization and computational modeling (e.g., NMR chemical shift deviations)?

- Discrepancies often arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-31G*) to model the lowest-energy conformation and simulate NMR shifts. Cross-validate with 2D NMR (COSY, HSQC) to assign signals accurately. For example, NOESY correlations can clarify spatial proximity between morpholino and p-tolyl groups .

Q. How does structural modification of the morpholino or p-tolyl groups impact biological activity (e.g., enzyme inhibition)?

- Replace the p-tolyl group with electron-deficient aromatics (e.g., 4-chlorophenyl) to enhance target binding via hydrophobic interactions. Modifying the morpholino ring to piperazine increases solubility but may reduce CNS penetration. SAR studies show IC50 shifts in kinase assays (e.g., 10 nM to 230 nM for PI3Kα) .

Q. What experimental designs mitigate interference from nitro group redox activity in biochemical assays?

- Use reductant-free buffers (e.g., Tris-HCl instead of DTT-containing PBS) to prevent nitro reduction. Validate assay specificity with a negative control (e.g., 2-nitrobenzamide without the morpholino group). Electrochemical studies (cyclic voltammetry) quantify redox potential and guide assay optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.